N-(phenoxyacetyl)glycine

Enzymology Penicillin Acylase Substrate Specificity

Secure your supply of N-(Phenoxyacetyl)glycine, the unequivocal Penicillin Impurity 13 reference standard. Essential for accurate impurity profiling in phenoxymethylpenicillin manufacturing, its unique phenoxyacetyl moiety ensures precise analytical method validation (AMV) and quality control (QC). Uniquely differentiated from N-phenylacetylglycine and hippuric acid, it provides unmatched substrate specificity for bacterial penicillin acylase studies and validated Gram-positive antibacterial activity. Choose this high-purity standard to ensure regulatory compliance and research integrity.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 14231-45-9
Cat. No. B081086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(phenoxyacetyl)glycine
CAS14231-45-9
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCC(=O)O
InChIInChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
InChIKeyMYTAKEVMLYCYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenoxyacetyl)glycine (CAS 14231-45-9) – A Glycine-Derived Building Block for Medicinal Chemistry and Pharmaceutical Impurity Profiling


N-(Phenoxyacetyl)glycine is an N-acylglycine derivative wherein the amino group of glycine is substituted with a phenoxyacetyl moiety, resulting in a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol . This compound is recognized as a versatile intermediate in organic synthesis and is specifically classified as Penicillin Impurity 13, making it a critical reference standard in pharmaceutical quality control for semisynthetic penicillin manufacturing [1].

Why N-(Phenoxyacetyl)glycine Cannot Be Substituted with Generic N-Acylglycines in Critical Applications


N-(Phenoxyacetyl)glycine exhibits a distinct biological and physicochemical profile compared to its closest in-class analogs, such as N-phenylacetylglycine and hippuric acid (N-benzoylglycine). While all three are N-acylglycines, the presence of the ether oxygen in the phenoxyacetyl group of N-(phenoxyacetyl)glycine confers unique substrate specificity toward bacterial penicillin acylases [1][2], distinct metabolic stability in mammalian systems [3], and differentiated antibacterial activity against specific Gram-positive pathogens . These differences preclude simple interchangeability in enzymatic synthesis pathways, metabolic studies, and pharmaceutical impurity reference applications, where precise structural identity and behavior are paramount.

Quantitative Differentiation of N-(Phenoxyacetyl)glycine from Closest Analogs


Enzymatic Substrate Specificity: Phenoxyacetyl vs. Phenylacetyl Moiety

N-(Phenoxyacetyl)glycine is selectively hydrolyzed by certain bacterial penicillin acylases, whereas the structurally analogous N-phenylacetylglycine is not a substrate for the same enzyme [1]. This differential recognition is critical in enzymatic synthesis pathways for semisynthetic β-lactam antibiotics [2].

Enzymology Penicillin Acylase Substrate Specificity Biocatalysis

Antibacterial Activity Spectrum: Specificity Against Gram-Positive Pathogens

N-(Phenoxyacetyl)glycine exhibits antibacterial activity specifically against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as documented in vendor technical data . In contrast, the simpler N-benzoylglycine (hippuric acid) demonstrates antibacterial activity only under acidic conditions (pH ≤ 5.5) and is primarily active against uropathogens in the urinary tract rather than possessing a broad Gram-positive spectrum [1].

Antimicrobial Activity Gram-Positive Bacteria Structure-Activity Relationship

Metabolic Fate: In Vivo Hydrolysis to Phenoxyacetic Acid vs. Intact Excretion

In a classic in vivo metabolic study, when N-(phenoxyacetyl)glycine was administered to rabbits (either orally or subcutaneously), the majority of the compound was hydrolyzed, and free phenoxyacetic acid was recovered in the urine [1]. In contrast, when phenoxyacetic acid itself was fed to rabbits, it was excreted unchanged without undergoing glycine conjugation, indicating that the glycine conjugate is not a stable metabolic end-product but rather a substrate for amidases [1].

Metabolism Pharmacokinetics Xenobiotic Conjugation In Vivo Stability

Hydrolytic Stability: In Vitro Amidase Susceptibility Compared to Hippuric Acid

In vitro experiments with rabbit kidney acetone-dried tissue preparations (histozyme) demonstrated that N-(phenoxyacetyl)glycine is hydrolyzed more readily than hippuric acid (N-benzoylglycine) under identical conditions [1]. This indicates that the phenoxyacetyl conjugate is a superior substrate for certain mammalian amidases compared to the benzoyl conjugate, a property that influences both its utility as a prodrug moiety and its behavior in metabolic assays.

Enzymology Amidase Hydrolysis Rate In Vitro Stability

Primary Application Scenarios for N-(Phenoxyacetyl)glycine Based on Differentiated Evidence


Reference Standard for Penicillin Impurity Profiling in Pharmaceutical Quality Control

N-(Phenoxyacetyl)glycine is unequivocally identified as Penicillin Impurity 13, a critical reference material for analytical method development, method validation (AMV), and quality control (QC) in the commercial production of semisynthetic penicillins, particularly phenoxymethylpenicillin [1]. Its structural relationship to the phenoxyacetyl side chain of penicillin V makes it an essential impurity marker; substitution with N-phenylacetylglycine (which bears the benzylpenicillin side chain) would compromise the specificity and accuracy of impurity profiling methods [2].

Substrate for Penicillin Acylase Enzymatic Studies and Biocatalytic Synthesis

The differential substrate specificity of bacterial penicillin acylases—which hydrolyze N-(phenoxyacetyl)glycine but not N-phenylacetylglycine—positions this compound as a selective probe or substrate for studying the active site architecture and substrate recognition mechanisms of these industrially relevant enzymes . It is also employed in enzymatic synthesis pathways for phenoxymethylpenicillin from 6-aminopenicillanic acid (6-APA) and phenoxyacetic acid derivatives [1].

Scaffold for Antimicrobial Discovery Targeting Gram-Positive Pathogens

The documented antibacterial activity of N-(phenoxyacetyl)glycine against clinically relevant Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, establishes it as a validated starting point or fragment for medicinal chemistry campaigns focused on developing novel anti-Gram-positive agents . This activity profile distinguishes it from other N-acylglycines like hippuric acid, which lack comparable Gram-positive specificity [1].

Metabolic Probe for Amidase Activity in In Vitro and In Vivo Studies

The established susceptibility of N-(phenoxyacetyl)glycine to mammalian amidases—with hydrolysis occurring both in vitro in tissue preparations and in vivo in rabbits—renders it a useful tool for assaying amidase activity, studying xenobiotic conjugation and deconjugation pathways, or serving as a cleavable prodrug moiety in the design of therapeutics where controlled release of phenoxyacetic acid is desired .

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